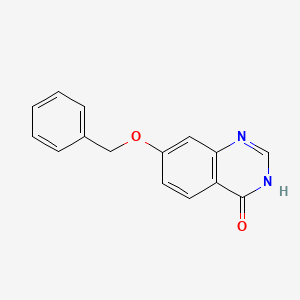

7-(Benzyloxy)quinazolin-4(1H)-one

CAS No.: 193002-14-1

Cat. No.: VC2615567

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193002-14-1 |

|---|---|

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 7-phenylmethoxy-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) |

| Standard InChI Key | KEMWNYKFWBNOAT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=N3 |

Introduction

Chemical Identity and Structure

7-(Benzyloxy)quinazolin-4(1H)-one is a synthetic heterocyclic compound belonging to the quinazolin-4-one family. It features a quinazoline core structure with a carbonyl group at position 4 and a benzyloxy substituent at position 7. The compound exists with a hydrogen at the N-1 position, as indicated by the (1H) in its nomenclature .

Table 1: Chemical Identity Parameters of 7-(Benzyloxy)quinazolin-4(1H)-one

| Parameter | Value |

|---|---|

| CAS Number | 193002-14-1 |

| Molecular Formula | C15H12N2O2 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 7-(phenylmethoxy)-1H-quinazolin-4-one |

| InChI Key | KEMWNYKFWBNOAT-UHFFFAOYSA-N |

| Synonyms | 7-(Benzyloxy)-3,4-dihydroquinazolin-4-one; 4(1H)-Quinazolinone, 7-(phenylmethoxy)-; 7-phenylmethoxy-3H-quinazolin-4-one |

The compound contains both aromatic and heterocyclic ring systems that contribute to its stability and potential for biological interactions. Structurally, it consists of a bicyclic quinazoline core with a benzyloxy group at position 7, creating a molecule with multiple sites for potential hydrogen bonding, π-π interactions, and other non-covalent interactions that may influence its biological activity .

Physical and Chemical Properties

The physical and chemical properties of 7-(Benzyloxy)quinazolin-4(1H)-one are critical for understanding its behavior in different environments and its potential for biological applications.

Table 2: Physical and Chemical Properties of 7-(Benzyloxy)quinazolin-4(1H)-one

Structural Characteristics

The compound possesses several reactive sites:

-

The NH group can participate in hydrogen bonding and acid-base reactions

-

The carbonyl oxygen at position 4 serves as a hydrogen bond acceptor

-

The benzyloxy group at position 7 can undergo cleavage under hydrogenolysis conditions

-

The aromatic rings provide sites for electrophilic aromatic substitution

Several quinazolin-4-one derivatives have shown potent cytotoxicity against multiple cancer cell lines, including HL-60 (leukemia), Hep3B (liver), H460 (lung), and COLO 205 (colorectal), with IC50 values in the submicromolar range .

Structure-Activity Relationships

Based on studies of related compounds, several structural elements appear crucial for biological activity:

-

The quinazolin-4-one core scaffold is essential for most biological activities

-

Substitution at position 7 significantly influences receptor binding and enzyme inhibition

-

The benzyloxy group may enhance cellular penetration due to its lipophilicity

-

The NH function at position 1/3 often participates in hydrogen bonding with target proteins

Pharmacophore Considerations

Molecular modeling studies of related compounds suggest several key features for biological activity:

-

The hydrogen bond donor/acceptor capabilities of the 4-oxo group

-

The π-electron system of the quinazoline core

-

The extended lipophilic region provided by the benzyloxy substituent

-

The potential for additional hydrogen bonding from the NH group

Current Research Status and Future Directions

Research on 7-(Benzyloxy)quinazolin-4(1H)-one and related derivatives is continually evolving, with several promising directions:

-

Development of more potent and selective analogs through rational design approaches

-

Investigation of dual-action compounds combining quinazolin-4-one with other pharmacophores

-

Exploration of novel delivery systems to enhance bioavailability and target specificity

-

Application in combination therapy approaches with established anticancer agents

Challenges in Development

Several challenges remain in the development of quinazolin-4-one derivatives like 7-(Benzyloxy)quinazolin-4(1H)-one:

-

Optimization of physicochemical properties to enhance bioavailability

-

Addressing potential metabolic instability of the benzyloxy group

-

Enhancing selectivity for specific biological targets to minimize off-target effects

-

Developing efficient and scalable synthetic methods for commercial production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume